Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667391
InChI: InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)5-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

CAS No.:

Cat. No.: VC13667391

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)5-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
Standard InChI Key CNVHZRFVBVFHKZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2

Introduction

Chemical Structure and Properties

Structural Features

The compound features a spiro junction at the 3.4 position, comprising a three-membered azetidine ring fused to a four-membered lactam ring. The tert-butyl carbamate group at position 2 serves as a protective moiety, enabling selective deprotection for downstream functionalization .

Physicochemical Properties

PropertyValueSource
Molecular Weight226.27 g/mol
Boiling Point399.1 ± 35.0 °C (Predicted)
Density1.20 ± 0.1 g/cm³ (Predicted)
pKa15.62 ± 0.20 (Predicted)
Storage Conditions2–8°C, sealed, dry

The compound’s weak basicity (pKa ~15.62) and thermal stability facilitate its use in diverse synthetic conditions .

Synthesis and Scalability

Route 1: Cyclization of tert-Butyl 2-Oxoacetate

A solution of tert-butyl 2-oxoacetate reacts with 1,3-diaminopropane under argon, followed by Dess-Martin periodinane oxidation. This method achieves a 73% yield after flash chromatography .

Route 2: Bifunctional Intermediate Strategy

Starting from 1,1,3-tribromo-2,2-dimethylcyclopropane, this route emphasizes selective derivatization of the azetidine and cyclobutane rings. It achieves 98% yield via gradient chromatography (15–100% Et₂O/pentane) .

Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield73%98%
ScalabilityModerateHigh
Functionalization ScopeLimited to ketone derivativesBroad (azetidine/cyclobutane)

Route 2 is preferred for large-scale synthesis due to higher yields and versatility .

Applications in Medicinal Chemistry

Enzyme Inhibitor Development

  • KHK Inhibitors: Used in diabetes and obesity therapeutics by modulating fructose metabolism .

  • NAMPT Inhibitors: Target cancer cell NAD+ biosynthesis, inducing apoptosis .

  • ROCK Inhibitors: Applied in cardiovascular diseases and glaucoma via Rho kinase modulation .

Targeted Protein Degradation

The compound serves as a precursor for proteolysis-targeting chimeras (PROTACs), enabling degradation of androgen receptors in prostate cancer models .

Antibacterial Agents

Derivatives exhibit activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis enzymes. For example, TFA deprotection yields amine intermediates for WDR5-MYC inhibitor synthesis.

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (gloves, goggles) and ventilation are mandatory .

Recent Research Advances

Sigma-1 Receptor Antagonists

Functionalized derivatives enhance morphine’s antinociceptive effects and reverse tolerance in murine models, offering potential in pain management.

Photoredox Catalysis Applications

Visible-light-mediated dicarbofunctionalization incorporates spirocyclic scaffolds into styrene derivatives, achieving 76% yield for complex architectures.

Structural Optimization Studies

  • Stereochemical Control: Chiral sulfinyl auxiliaries (e.g., (R)-tert-butylsulfinyl groups) enable enantioselective synthesis, validated via ¹H/¹³C NMR .

  • X-ray Crystallography: SHELX refinement resolves torsional strain in spiro rings, confirming bond angles and connectivity .

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